Ethyl 2-(4-(1,3-dioxoisoindolin-2-yl)benzamido)-4-methylthiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-(1,3-dioxoisoindolin-2-yl)benzamido)-4-methylthiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including an isoindoline-1,3-dione moiety, a benzamido group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(1,3-dioxoisoindolin-2-yl)benzamido)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This intermediate is then reacted with 4-methylthiazole-5-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as toluene and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(1,3-dioxoisoindolin-2-yl)benzamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(4-(1,3-dioxoisoindolin-2-yl)benzamido)-4-methylthiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(1,3-dioxoisoindolin-2-yl)benzamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety can interact with enzymes or receptors, modulating their activity. The benzamido group and thiazole ring may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methyl-benzene-sulfonate
- 4-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate
Uniqueness
Ethyl 2-(4-(1,3-dioxoisoindolin-2-yl)benzamido)-4-methylthiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 2-[[4-(1,3-dioxoisoindol-2-yl)benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-3-30-21(29)17-12(2)23-22(31-17)24-18(26)13-8-10-14(11-9-13)25-19(27)15-6-4-5-7-16(15)20(25)28/h4-11H,3H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXTVQOETFJCEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.